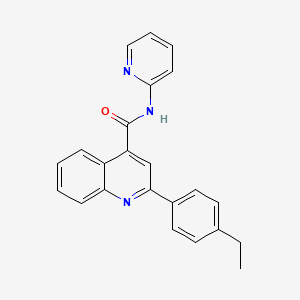![molecular formula C19H30ClN3O B6078451 N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea](/img/structure/B6078451.png)
N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea, commonly known as CPPU, is a plant growth regulator that has been widely used in the agricultural industry. CPPU is a synthetic cytokinin that has been shown to promote plant growth, increase fruit yield, and improve fruit quality. In recent years, CPPU has gained attention in the scientific community for its potential applications in research.
Mécanisme D'action
The mechanism of action of CPPU is not fully understood. It is believed that CPPU acts as a cytokinin analog, binding to cytokinin receptors and stimulating cell division and elongation. CPPU may also affect the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects:
CPPU has been shown to have a number of biochemical and physiological effects on plants. It has been shown to increase the activity of enzymes involved in sugar metabolism and to increase the concentration of plant hormones such as auxins and gibberellins. CPPU has also been shown to improve plant resistance to environmental stressors such as drought and high temperatures.
Avantages Et Limitations Des Expériences En Laboratoire
CPPU has several advantages as a research tool. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other plant growth regulators. However, CPPU has some limitations. It can be difficult to dissolve in water, making it challenging to apply to plants. In addition, CPPU can have variable effects depending on the plant species and growth conditions.
Orientations Futures
There are several areas of future research that could be explored with CPPU. One area is the development of new formulations that improve the solubility of CPPU in water. Another area is the investigation of the molecular mechanisms underlying the effects of CPPU on plant growth and development. Finally, CPPU could be used in combination with other plant growth regulators to enhance its effects on plant growth and development.
In conclusion, CPPU is a synthetic cytokinin that has shown great potential as a research tool in the field of plant physiology. While its mechanism of action is not fully understood, it has been shown to promote plant growth and development, improve fruit quality, and enhance plant resistance to environmental stressors. Future research could explore new formulations of CPPU, investigate its molecular mechanisms, and explore its potential in combination with other plant growth regulators.
Méthodes De Synthèse
CPPU can be synthesized by reacting 4-chlorobenzyl cyanide with piperidine and then reacting the resulting compound with N-methyl-N'-propylurea. The synthesis of CPPU is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
CPPU has been used in a variety of scientific research applications. One of the main areas of research has been in the field of plant physiology. CPPU has been shown to increase cell division and elongation, leading to enhanced plant growth and development. In addition, CPPU has been shown to improve fruit quality by increasing sugar content, firmness, and color.
Propriétés
IUPAC Name |
1-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-1-methyl-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30ClN3O/c1-3-11-21-19(24)22(2)14-17-5-4-12-23(15-17)13-10-16-6-8-18(20)9-7-16/h6-9,17H,3-5,10-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMZTNPREKCXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N(C)CC1CCCN(C1)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methoxy-3-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B6078373.png)
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6078376.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6078384.png)
![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6078392.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide](/img/structure/B6078407.png)
![N-(4-acetylphenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B6078414.png)
![N-(2,4-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6078422.png)
![methyl N-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N-methylglycinate](/img/structure/B6078426.png)
![5-[3-(3-thienylmethyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6078434.png)
![5-(1,3-benzodioxol-5-yl)-N-[(1-benzyl-4-piperidinyl)methyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6078435.png)
![2-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl N-acetylmethioninate](/img/structure/B6078440.png)
![1-(4-fluorophenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B6078459.png)
![2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6078463.png)
